molecular formula C21H18N6O2 B2621702 N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine CAS No. 946297-02-5

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine

Cat. No.: B2621702
CAS No.: 946297-02-5
M. Wt: 386.415
InChI Key: NZFRLWNUTFAXSP-UHFFFAOYSA-N
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Description

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxol-5-ylmethylamine with p-tolylamine in the presence of a pteridine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
  • Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine stands out due to its unique combination of the pteridine core with benzo[d][1,3]dioxol-5-ylmethyl and p-tolyl groups.

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-13-2-5-15(6-3-13)25-20-18-19(23-9-8-22-18)26-21(27-20)24-11-14-4-7-16-17(10-14)29-12-28-16/h2-10H,11-12H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFRLWNUTFAXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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